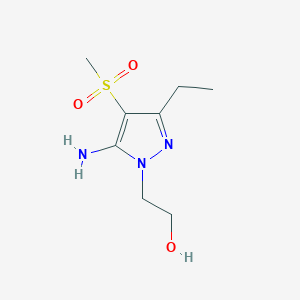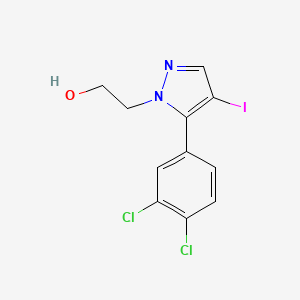
2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3,4-dichlorobenzene.
Attachment of the ethanol group: This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with an appropriate ethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium cyanide are commonly used.
Major Products
Oxidation: 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of halogenated pyrazole derivatives on biological systems.
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3,4-dichlorophenyl group and the iodine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine substituent.
2-(5-(3,4-Dichlorophenyl)-4-bromo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of iodine.
2-(5-(3,4-Dichlorophenyl)-4-chloro-1H-pyrazol-1-yl)ethanol: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol makes it unique compared to its analogs. Iodine can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C11H9Cl2IN2O |
|---|---|
Molecular Weight |
383.01 g/mol |
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2IN2O/c12-8-2-1-7(5-9(8)13)11-10(14)6-15-16(11)3-4-17/h1-2,5-6,17H,3-4H2 |
InChI Key |
XEEUFULBFGWFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2CCO)I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


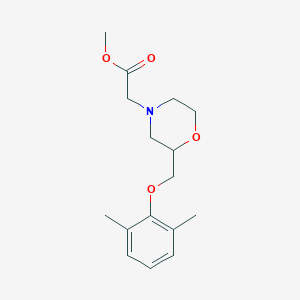
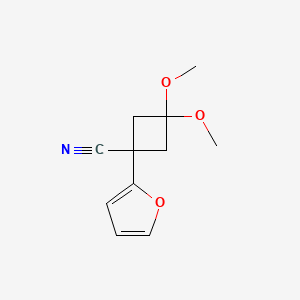
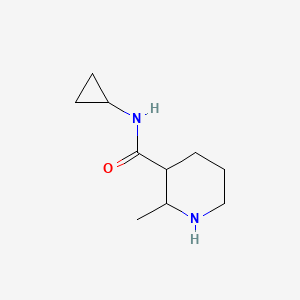
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
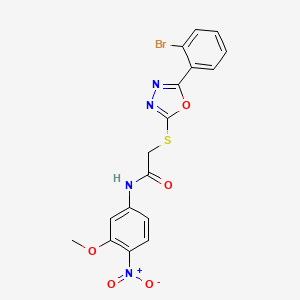
![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)

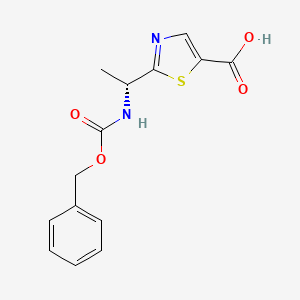
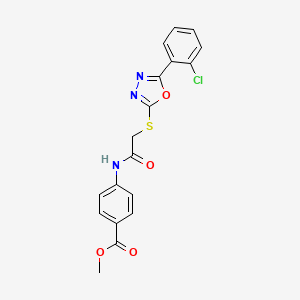
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
